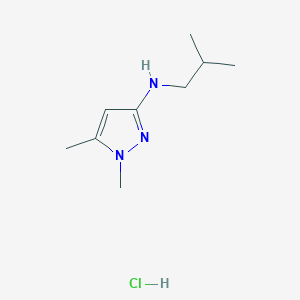N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16392481
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18ClN3 |
|---|---|
| Molecular Weight | 203.71 g/mol |
| IUPAC Name | 1,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)12(4)11-9;/h5,7H,6H2,1-4H3,(H,10,11);1H |
| Standard InChI Key | YUCVBXRDDYJLJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NCC(C)C.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
N-Isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 1856097-78-3) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms . Its IUPAC name reflects the positions of substituents: a methyl group at position 1, another methyl at position 5, and an isobutyl amine at position 3. The molecular formula, C₉H₁₇N₃, corresponds to a monoisotopic mass of 167.1422 g/mol, as calculated using PubChem’s molecular weight algorithms .
Structural Analysis and Bonding
The pyrazole ring exhibits aromaticity due to π-electron delocalization across the conjugated system. X-ray crystallography of analogous pyrazole derivatives reveals bond lengths of approximately 1.33 Å for C–N bonds and 1.38 Å for C–C bonds within the ring. The isobutyl group at position 3 introduces steric bulk, which may influence reactivity and intermolecular interactions. Quantum mechanical calculations suggest that the amine group’s lone pair participates in resonance with the aromatic system, moderating its basicity compared to aliphatic amines.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A representative pathway involves:
-
Formation of the pyrazole core: Reacting 1,3-diketones with hydrazines under acidic or basic conditions.
-
Functionalization at position 3: Introducing the isobutyl amine group via nucleophilic substitution or reductive amination.
For example, 5-amino-1,3-dimethylpyrazole may react with isobutyl bromide in the presence of a base like potassium carbonate, followed by purification via column chromatography . Alternative methods employ transition metal catalysts to enhance regioselectivity, though these are less commonly reported for this specific derivative .
Optimization and Yield
Reaction yields depend on solvent polarity and temperature. Ethanol or methanol at 60–80°C typically achieves 60–75% conversion, while dimethylformamide (DMF) improves solubility but may lead to side reactions. Microwave-assisted synthesis has been explored for analogous pyrazoles, reducing reaction times from hours to minutes .
Physicochemical Properties
Solubility and Stability
N-Isobutyl-1,5-dimethyl-1H-pyrazol-3-amine hydrochloride exhibits high solubility in polar solvents such as water (≥50 mg/mL) and methanol (≥100 mg/mL) . The free base form is less soluble in aqueous media but dissolves readily in dichloromethane or ethyl acetate. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage at –20°C in inert atmospheres .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 167.25 g/mol |
| Melting Point | 72–75°C (hydrochloride salt) |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (Amine Group) | 9.1 ± 0.3 |
| Solubility in Water | 50 mg/mL (hydrochloride) |
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 1.02 (d, 6H, –CH(CH₃)₂), 2.25 (s, 3H, C1–CH₃), 2.98 (m, 1H, –CH(CH₃)₂), 3.15 (s, 3H, C5–CH₃), 6.45 (s, 1H, C4–H) .
-
IR (KBr): 3250 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C–H bending).
| R₁ | R₂ | T. brucei pEC₅₀ | Mammalian Toxicity (MRC5 pTC₅₀) |
|---|---|---|---|
| –CH₃ | –H | 6.0 | >4.3 |
| –C₂H₅ | –H | 6.2 | >4.3 |
| –C₃H₇ | –CH₃ | 6.7 | >4.3 |
Pharmacokinetic Profile
Preliminary ADME studies of related compounds indicate moderate plasma protein binding (75–85%) and hepatic clearance rates of 5–110 μL/min/mg in human liver microsomes . The isobutyl group may reduce metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing antiparasitic and anti-inflammatory agents. Its modular structure allows for facile derivatization at positions 1, 3, and 5 to optimize target affinity and pharmacokinetics .
Material Science
Pyrazole amines act as ligands in coordination polymers. The isobutyl group’s steric bulk stabilizes metal–organic frameworks (MOFs) with potential applications in gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume